

ML132: A Comprehensive Guide to its Selectivity Profile Against Caspases

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Compound of Interest

Compound Name: ML132

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This guide provides a detailed comparison of the inhibitory activity of **ML132** against a panel of human caspases, supported by experimental data and protocols. **ML132** is a potent and highly selective inhibitor of caspase-1, a key mediator of inflammation.[1][2] Understanding its selectivity is crucial for its application as a specific molecular probe in research and for its potential therapeutic development.

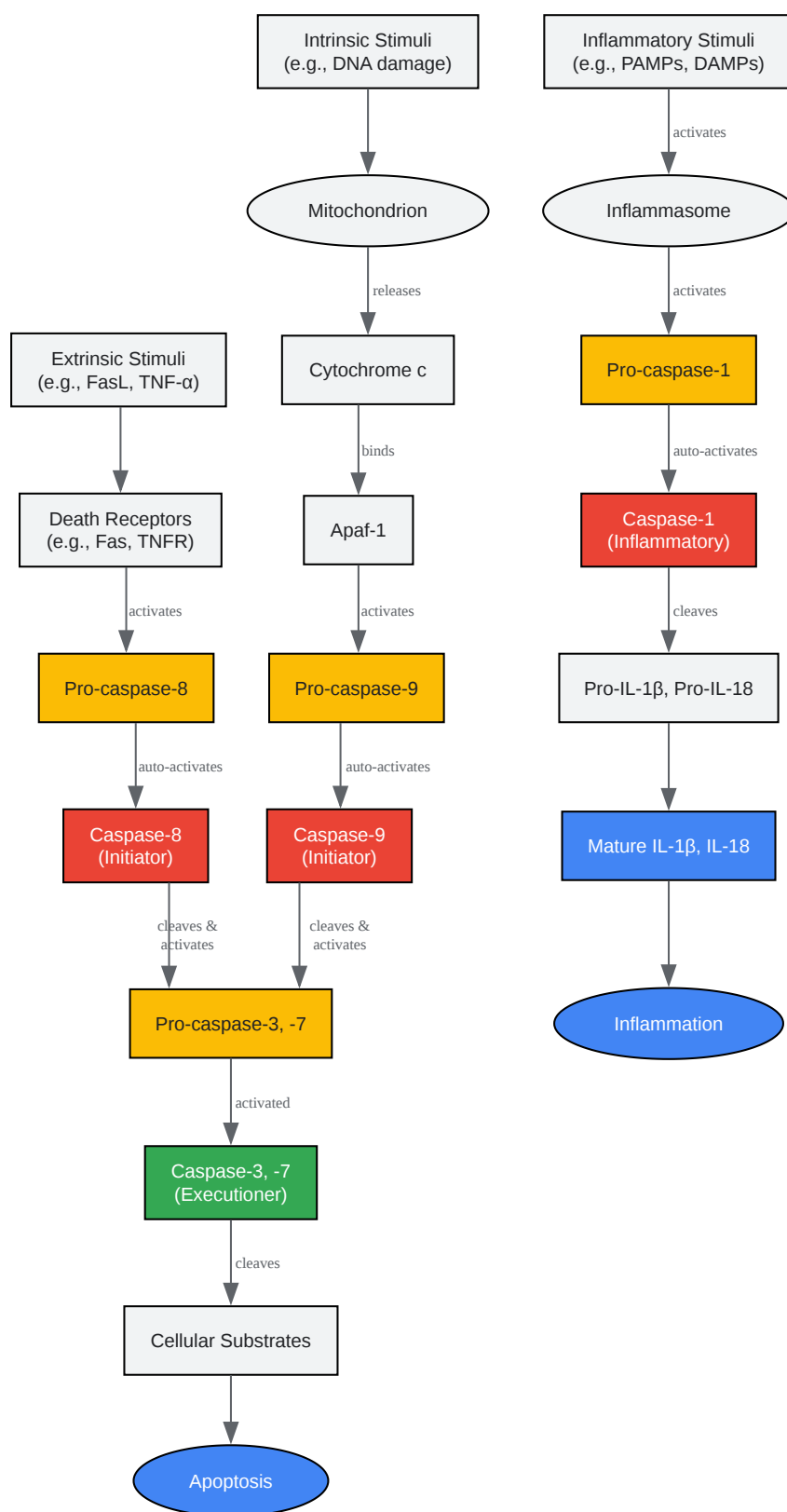
Quantitative Selectivity Profile of ML132

The inhibitory activity of **ML132** and its analogues has been characterized against a broad range of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the exceptional selectivity of **ML132** for caspase-1. The data presented is for a close analogue of **ML132**, the nitrile acid form, which is the active inhibitor.[1][3]

Target Caspase	IC50 (nM)
Caspase-1	0.023
Caspase-3	>10000
Caspase-4	13.8
Caspase-5	3.60
Caspase-6	>10000
Caspase-7	>10000
Caspase-8	25.2
Caspase-9	2.17
Caspase-10	89.7
Caspase-14	801

Caspase Signaling Pathways

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.^{[4][5][6][7]} They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The following diagram illustrates the major caspase signaling pathways.



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Caption: Overview of the major caspase signaling pathways in apoptosis and inflammation.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against a specific caspase using a fluorometric assay. This method is based on the cleavage of a specific peptide substrate conjugated to a fluorescent reporter.^{[8][9][10][11]}

Objective: To determine the IC₅₀ value of an inhibitor against a specific caspase.

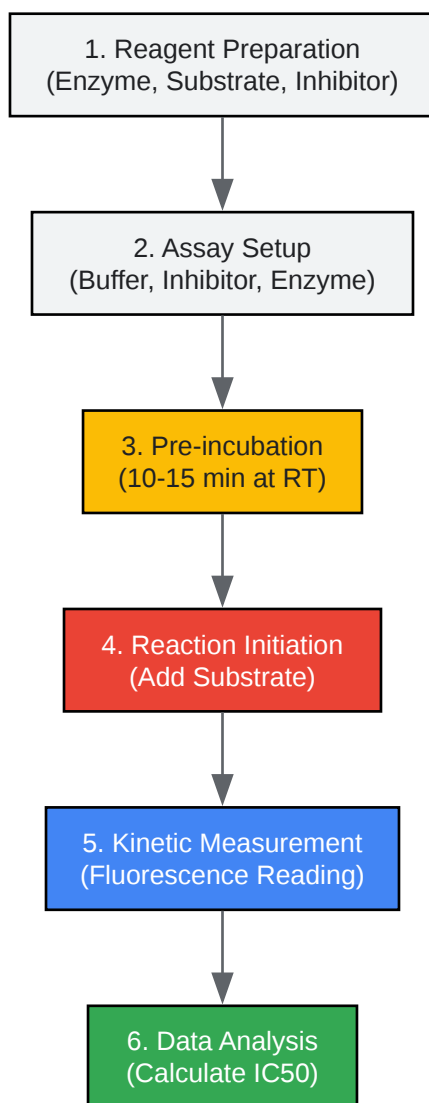
Materials:

- Recombinant human caspase enzyme (e.g., Caspase-1, Caspase-3, etc.)
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
- Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3)
- Test inhibitor (e.g., **ML132**) dissolved in DMSO
- 96-well or 384-well black, flat-bottom plates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the caspase enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
 - Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay is typically between 20-50 μ M.
 - Prepare a serial dilution of the test inhibitor in DMSO.
- Assay Setup:

- Add assay buffer to all wells of the microplate.
- Add the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).
- Add the caspase enzyme solution to all wells except for the no-enzyme control wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates) in kinetic mode for 30-60 minutes at 37°C.
- Data Analysis:
 - Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Normalize the reaction rates to the DMSO control (100% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: General workflow for a fluorometric caspase inhibition assay.

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